A Guide to the Spectroscopic Characterization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its Analogs
A Guide to the Spectroscopic Characterization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a heterocyclic compound of significant interest in organic synthesis, particularly as an intermediate in the preparation of pharmaceutical agents.[1][2] Its structural elucidation is paramount for ensuring the purity and identity of downstream products. This technical guide provides an in-depth analysis of the spectral data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Due to the limited availability of published spectral data for 2-Chloromethyl-3,5-dimethylpyridin-4-ol, this guide will leverage data from its close and commercially significant analog, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride .[3][4] This structurally similar compound serves as a valuable proxy, offering insights into the expected spectral features of the target molecule. The principles of spectral interpretation discussed herein are broadly applicable to substituted pyridine derivatives.
Synthesis and Structural Context
The synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride typically involves a multi-step process starting from 3,5-lutidine.[3][5] A common route proceeds through the oxidation to the N-oxide, followed by nitration, methoxylation, and subsequent chlorination of a hydroxymethyl intermediate.[3] Understanding the synthetic pathway is crucial for anticipating potential impurities that may be observed in the analytical spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[6]
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic proton, the chloromethyl group, the two methyl groups, and the methoxy group.
Expected ¹H NMR Data for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H | ~8.0 - 8.5 | Singlet | 1H |
| -CH₂Cl | ~4.5 - 5.0 | Singlet | 2H |
| -OCH₃ | ~3.8 - 4.2 | Singlet | 3H |
| 3-CH₃ | ~2.3 - 2.6 | Singlet | 3H |
| 5-CH₃ | ~2.3 - 2.6 | Singlet | 3H |
Interpretation:
-
Pyridine Proton: The single aromatic proton on the pyridine ring is expected to be the most downfield signal due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current.[7]
-
Chloromethyl Protons: The methylene protons of the chloromethyl group will appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom.
-
Methoxy Protons: The protons of the methoxy group will also present as a singlet in a region typical for methoxy groups attached to aromatic rings.
-
Methyl Protons: The two methyl groups at the 3 and 5 positions are in similar chemical environments and are therefore expected to have very close or overlapping chemical shifts, appearing as singlets.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
Expected ¹³C NMR Data for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride:
| Carbon | Expected Chemical Shift (ppm) |
| C4 (C-O) | ~160 - 165 |
| C2, C6 (C-N) | ~145 - 155 |
| C3, C5 | ~125 - 135 |
| -OCH₃ | ~55 - 60 |
| -CH₂Cl | ~40 - 45 |
| 3-CH₃, 5-CH₃ | ~15 - 20 |
Interpretation:
-
Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon attached to the oxygen (C4) will be the most downfield, followed by the carbons adjacent to the nitrogen (C2 and C6).[6]
-
Aliphatic Carbons: The methoxy carbon, the chloromethyl carbon, and the two methyl carbons will appear in the aliphatic region of the spectrum at their characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] The IR spectrum of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride will show characteristic absorption bands for the aromatic ring, C-H bonds, C-O bonds, and the C-Cl bond.
Expected IR Absorption Bands for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=C and C=N stretching (aromatic) | 1400 - 1600 | Strong |
| C-O-C stretch (ether) | 1000 - 1300 | Strong |
| C-Cl stretch | 600 - 800 | Medium-Strong |
Interpretation:
-
Aromatic Ring: The presence of the pyridine ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[9]
-
Alkyl Groups: The C-H stretching of the methyl and chloromethyl groups will appear in the 2850-3000 cm⁻¹ range.
-
Ether Linkage: A strong absorption band corresponding to the C-O-C stretching of the methoxy group is expected in the 1000-1300 cm⁻¹ region.
-
Chloromethyl Group: The C-Cl stretching vibration will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, the molecular ion peak and characteristic fragment ions would be observed.
Expected Mass Spectrometry Data for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine:
| m/z | Interpretation |
| 185/187 | Molecular ion peak (M⁺) and its isotope peak due to ³⁷Cl |
| 150 | Loss of chlorine radical (M⁺ - Cl) |
| 149 | Loss of HCl (M⁺ - HCl) |
| 122 | Loss of chloromethyl radical (M⁺ - CH₂Cl) |
Interpretation:
-
Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (185.65 g/mol ).[10] The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.
-
Fragmentation Pattern: Common fragmentation pathways for pyridine derivatives include the loss of substituents and cleavage of the pyridine ring.[11][12] For this molecule, the loss of the chlorine atom, the chloromethyl group, or a molecule of HCl are all plausible fragmentation pathways.
Visualizing the Data: A Workflow for Structural Elucidation
The combined application of these spectroscopic techniques provides a robust workflow for the structural confirmation of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its analogs.
Caption: Workflow for the structural elucidation of pyridine derivatives.
Conclusion
The spectroscopic characterization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its analogs is a critical step in ensuring the quality and purity of these important chemical intermediates. By employing a combination of NMR, IR, and MS techniques, researchers can confidently determine the structure of these molecules. This guide, by providing an in-depth analysis of the expected spectral data for a closely related analog, offers a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
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